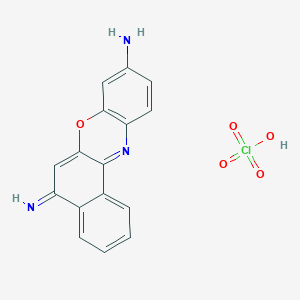

Oxazine 9 perchlorate

Description

Historical Trajectories and Evolution of Oxazine (B8389632) Dye Research

The journey of oxazine dyes began in the mid-20th century, with initial synthesis efforts focused on exploring their potential as colorants. taylorandfrancis.com Early oxazine and thiazine (B8601807) dyes were utilized for dyeing silk, though their limited lightfastness led to a decline in their use. britannica.com A resurgence of interest occurred in the 1950s when it was discovered that their lightfastness on acrylic fibers was remarkably high. britannica.com This discovery spurred further research into the chemical properties and potential applications of this class of compounds. The development of synthetic organic chemistry provided the tools to create a wide array of oxazine derivatives, each with distinct spectral and chemical characteristics. This evolution laid the groundwork for the investigation of specific oxazine compounds, like Oxazine 9 perchlorate (B79767), in more specialized research contexts.

Significance within Advanced Chromophore and Fluorophore Science

Oxazine 9 perchlorate, also known as Cresyl Violet perchlorate, is recognized for its utility as a laser dye and a fluorescence standard. sigmaaldrich.com A chromophore is the part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The significance of this compound in this domain stems from its distinct spectroscopic properties. It possesses a strong absorption maximum (λmax) around 602 nm and exhibits fluorescence emission at a similar wavelength in ethanol (B145695). sigmaaldrich.com These properties make it a valuable tool for researchers studying fluorescence phenomena and developing new fluorescent technologies. Its moderately sized planar conjugated system contributes to its electronic and photophysical behavior. sigmaaldrich.com

Structural Frameworks and Analogues within the Oxazine Family

The oxazine family encompasses a diverse range of heterocyclic compounds characterized by a six-membered ring containing one oxygen and one nitrogen atom. taylorandfrancis.com Several analogues of this compound are prominent in research, each with unique substitutions that influence their spectral and chemical properties.

Oxazine 1 (also known as Oxazine 725): This dye is one of the most fluorescent near-infrared (NIR) dyes, with a maximum absorption around 650 nm and an emission peak at approximately 670 nm. aatbio.comluxottica.com It is known for its pH-independent fluorescence and is also an efficient laser dye. aatbio.com

Oxazine 170: This laser dye has a broad excitation spectrum and emits fluorescence at about 645 nm. medchemexpress.com It has been used in the development of ratiometric photochemical pH sensors when combined with semiconductor nanomaterials. medchemexpress.com

Oxazine 725: Often used as a synonym for Oxazine 1, it is a significant cationic oxazine dye. luxottica.comchemicalbook.com

Cresyl Violet Perchlorate: This is the same compound as this compound. sigmaaldrich.combiocompare.com

These analogues share the core oxazine structure but differ in their substituent groups, which fine-tunes their absorption and emission characteristics, making them suitable for a variety of specific applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | λem (nm) |

| This compound | 41830-80-2 | C₁₆H₁₁N₃O · HClO₄ | 361.74 | 602 sigmaaldrich.com | 602 (in ethanol) sigmaaldrich.com |

| Oxazine 1 Perchlorate | 24796-94-9 | C₂₀H₂₆ClN₃O₅ | 423.89 | ~650 aatbio.com | ~670 aatbio.com |

| Oxazine 170 Perchlorate | 62669-60-7 | C₂₁H₂₂ClN₃O₅ | 431.87 | 624 sigmaaldrich.com | 645 medchemexpress.com |

| Oxazine 725 Perchlorate | 24796-94-9 | C₂₀H₂₆ClN₃O₅ | 423.90 | 645 (in CH₂Cl₂) luxottica.com | 680 (in CH₂Cl₂) luxottica.com |

Interdisciplinary Relevance in Photochemistry, Materials Science, and Analytical Methodologies

The unique properties of this compound have led to its application across multiple scientific disciplines.

Photochemistry: In photochemistry, the interaction of light with molecules is a central theme. acs.org this compound's characteristics as a laser dye make it a subject of interest for studying light-matter interactions and for use in laser systems. sigmaaldrich.com

Materials Science: Researchers in materials science have incorporated Cresyl Violet perchlorate into polymer composite thin films. sigmaaldrich.com The development of organic dye-doped materials is a significant area of research for creating novel optical and electronic devices. mdpi.com

Analytical Methodologies: this compound serves as a fluorescence standard, a crucial reference point for calibrating and validating fluorescence-based analytical instruments and methods. sigmaaldrich.com Its use in staining nervous tissue, specifically for Nissl substance and nuclei, highlights its importance in histological and neuroscientific analytical techniques. sigmaaldrich.combiocompare.com It has been shown to be a cost-effective and simpler alternative for estimating neuronal numbers compared to other methods. taiclone.comglpbio.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H12ClN3O5 |

|---|---|

Molecular Weight |

361.73 g/mol |

IUPAC Name |

5-iminobenzo[a]phenoxazin-9-amine;perchloric acid |

InChI |

InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) |

InChI Key |

HLHUTAPXZITNPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Pathways

Established Synthetic Routes for Oxazine (B8389632) 9 Perchlorate (B79767)

The core structure of Oxazine 9 perchlorate, a benzophenoxazine derivative, is typically formed through a condensation reaction. A common method involves the reaction of N-methyl-m-aminophenol with formaldehyde (B43269) in an acidic environment. This initial step creates the foundational tricyclic oxazine core. Following the formation of the core, an oxidation step is necessary to introduce the quinoid structure, which is essential for the dye's characteristic visible light absorption. Lead tetraacetate is a frequently used oxidizing agent for this purpose.

Another established route for synthesizing the broader class of 1,3-oxazine derivatives involves a three-component cyclocondensation. ijrpr.com This method brings together primary aliphatic or cyclic amines, formaldehyde, and substituted phenols. ijrpr.com While this approach is versatile, traditional methods for preparing oxazines have sometimes relied on expensive and toxic reagents. ijrpr.com Research has focused on developing more cost-effective and environmentally friendly synthetic pathways. ijrpr.comevitachem.com For instance, the use of magnetic solid acid catalysts in water at room temperature has been shown to produce high yields of oxazine derivatives with the benefit of easy product separation. evitachem.com

The hetero-Diels-Alder reaction is another significant method for constructing the 3,6-dihydro-2H-1,2-oxazine scaffold. beilstein-journals.org This reaction occurs between a nitroso dienophile and a conjugated diene, offering a pathway to a variety of biologically relevant molecules due to the potential for subsequent transformations of the resulting 1,2-oxazine ring. beilstein-journals.org

Strategies for Structural Modification and Functionalization

The ability to modify the basic oxazine structure is key to fine-tuning its chemical and physical properties. These modifications can enhance performance in various applications, from biological imaging to materials science.

The introduction of different substituents onto the oxazine ring system can significantly alter its electronic and steric properties, thereby influencing its absorption and emission spectra, solubility, and reactivity. acs.orgnih.govnih.gov For example, adding a methoxy (B1213986) substituent to a photochromic oxazine can shift its activation wavelength to a longer, less energetic region of the spectrum. nih.gov This modification not only allows for switching under milder light conditions but also improves the photoisomerization quantum yield and fatigue resistance. nih.gov

The nature of the substituent, whether it is an electron-donating or electron-accepting group, plays a critical role. acs.org Donor groups, for instance, can significantly enhance the switching properties of certain oxazine-based molecular switches. acs.org The position of the substituent also has a profound effect. Studies on spiro[indoline-2,3′- beilstein-journals.orgresearchgate.netoxazines] have shown that a substituent at the 2′-position of the oxazine moiety can have a decisive impact on the formation of photoproducts due to steric hindrance effects. rsc.org In contrast, substituents at the 5-position of the indoline (B122111) moiety and the 9′-position of the naphthooxazine moiety primarily influence the system through electronic effects. rsc.org

Table 1: Effect of Substituents on Oxazine Properties

| Substituent Type | Position | Effect on Property | Reference |

| Methoxy | Chromophore | Bathochromic shift in activation wavelength | nih.gov |

| Electron-donating | General | Enhanced switching properties | acs.org |

| Various | 2'-position of oxazine | Influences photoproduct formation via steric effects | rsc.org |

| Various | 5-position of indoline | Influences system via electronic effects | rsc.org |

| Various | 9'-position of naphthoxazine | Influences system via electronic effects | rsc.org |

Derivatization of the oxazine scaffold allows for its conjugation with other molecules, such as proteins or fluorescent dyes, to create functional molecular systems. rsc.orgcore.ac.uk This approach is particularly valuable in the development of probes for biological imaging and sensing. While the derivatization of oxazine scaffolds has been somewhat limited by synthetic challenges, new methods are emerging to facilitate the diversification of these structures. rsc.org

One strategy involves the design of photoactivatable motifs. For instance, an azido-acyl group can be introduced to an oxazine fluorophore. rsc.org This "caged" oxazine can be converted to a highly fluorescent product upon photoactivation, making it a useful tool for live-cell imaging. rsc.org Another approach focuses on creating BODIPY-oxazine dyads, where the photoinduced cleavage of the oxazine ring extends the electronic conjugation of the BODIPY chromophore. researchgate.net This structural change leads to a significant shift in the absorption and emission wavelengths, enabling selective excitation and fluorescence detection. researchgate.net

Functionalization can also be achieved at specific amino acid residues in proteins. core.ac.uk For example, a methionine-selective bioconjugation strategy has been developed using a hypervalent iodine reagent to target the S-methyl group of methionine residues. core.ac.uk This method is fast, selective, and compatible with other bioconjugation techniques. core.ac.uk

Incorporation of Substituents for Tunable Properties

Characterization Techniques in Synthetic Organic Chemistry

The confirmation of the structure and purity of synthesized this compound and its derivatives relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ijpsonline.commdpi.comrasayanjournal.co.in ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR helps to identify the carbon skeleton. ijpsonline.com For example, in 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, the proton signals for the O-CH₂-N and Ar-CH₂-N groups are key indicators of the oxazine ring formation. rasayanjournal.co.in

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. ijpsonline.commdpi.comscispace.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. scispace.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is employed to identify the presence of specific functional groups within the molecule, such as C=O, C-O-C, and N-H bonds. ijpsonline.comrasayanjournal.co.inmjpms.in

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is crucial for verifying its empirical formula. ijpsonline.comrasayanjournal.co.in

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides the definitive three-dimensional molecular structure. mdpi.com

Table 2: Key Characterization Data for Oxazine Derivatives

| Technique | Information Provided | Example Application | Reference |

| ¹H NMR | Proton environments | Confirming oxazine ring formation | rasayanjournal.co.in |

| ¹³C NMR | Carbon skeleton | Structural elucidation | ijpsonline.com |

| Mass Spectrometry | Molecular weight and fragmentation | Confirming molecular formula | mdpi.comscispace.com |

| FT-IR Spectroscopy | Functional groups | Identifying characteristic bonds | mjpms.in |

| Elemental Analysis | Elemental composition | Verifying empirical formula | ijpsonline.com |

| X-ray Crystallography | 3D molecular structure | Definitive structure determination | mdpi.com |

Chemo- and Regioselectivity in Oxazine Synthesis

Achieving chemo- and regioselectivity is a critical aspect of oxazine synthesis, ensuring that the desired isomer is formed with high purity.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In the context of oxazine synthesis, this can be influenced by the reactivity of the starting materials. For instance, in certain hetero-Diels-Alder reactions, the chemoselectivity is dependent on the reactivity of the hydroxamic acid used. beilstein-journals.org

Regioselectivity : This pertains to the control of the orientation of the reaction, leading to the preferential formation of one constitutional isomer over others. In the hetero-Diels-Alder synthesis of 1,2-oxazines, regioselectivity can be enhanced by using an electron-withdrawing substituent on the diene. beilstein-journals.org Similarly, in the coupling of indoles and pyrroles with carbonyl compounds to form oxazines, the reaction occurs exclusively at specific positions (C-3 of indole (B1671886) or C-2 of pyrrole). nih.gov The synthesis of polysubstituted pyridines and isoquinolines via 1-alkynyl imines also demonstrates high chemo- and regioselectivity. acs.org Reductive ring-expansion reactions of cyclic ketoximes fused to aromatic rings with diisobutylaluminum hydride (DIBALH) also proceed with high regioselectivity to afford various heterocyclic structures, including 3,4-dihydro-2H-benzo[b] beilstein-journals.orgresearchgate.netoxazine. acs.org

The development of catalytic systems, including metal and organo-complexes, has been instrumental in achieving high levels of stereoselectivity and regioselectivity in the synthesis of fused heterocyclic compounds containing oxygen. researchgate.net

Advanced Spectroscopic and Photophysical Investigations

Ultrafast Dynamics of Excited States in Oxazine (B8389632) 9 Perchlorate (B79767)

The events following the absorption of a photon by Oxazine 9 occur on extremely short timescales, typically from femtoseconds to nanoseconds. Studying these ultrafast dynamics is crucial for understanding the pathways of energy relaxation and the influence of the solvent environment.

Transient absorption (TA) spectroscopy, a pump-probe technique, is instrumental in measuring the absorption energies and lifetimes of photogenerated excited states. edinst.com In this method, an initial "pump" pulse excites the sample, and a subsequent "probe" pulse measures the changes in absorption as a function of time and wavelength. edinst.com This allows for the observation of phenomena such as excited-state absorption and ground-state bleach, where the pump pulse has depleted the ground state population. edinst.com

For Oxazine 9 (cresyl violet), techniques like two-dimensional electronic spectroscopy (2DES) have been employed to track the dynamics of populations and coherences associated with ground-state bleach and stimulated emission. nih.gov Fluorescence decay studies, using methods like time-correlated single photon counting, provide complementary information by measuring the fluorescence lifetimes. uni-regensburg.de In ethanol (B145695) at room temperature, the fluorescence lifetime of cresyl violet perchlorate has been determined to be 3.19 ± 0.1 ns. uni-regensburg.de Nanosecond laser flash photolysis experiments have also been used to generate and study the transient absorption spectrum of the oxazine triplet state, which was found to have a lifetime of 14.5 µs in deaerated acetonitrile (B52724) solution. psu.edu

Table 1: Fluorescence Decay Data for Oxazine 9 Perchlorate in Ethanol uni-regensburg.de Data determined at room temperature.

| Parameter | Value |

|---|---|

| Fluorescence Lifetime (τf) | 3.19 ± 0.1 ns |

| Reorientation Time (τr) | 358 ± 40 ps |

Investigation of Solvation Dynamics and Solvent Reorganization

Solvation dynamics, the process of solvent molecules reorganizing around a solute molecule after a change in its electronic state, significantly impacts the photophysical properties of dyes like Oxazine 9. This is particularly true in polar, hydrogen-bonding solvents. acs.org Upon photoexcitation, the charge distribution of the dye molecule changes, leading to a reorientation of the surrounding solvent molecules to stabilize the new excited-state dipole moment.

Studies on cresyl violet in methanol (B129727) have revealed that different types of solvent interactions play distinct roles. Hydrogen bonds formed by the amine groups of the dye with the oxygen of methanol (peripheral H-bonds) are primarily responsible for controlling vibronic broadening in the absorption spectrum. In contrast, methanol molecules interacting with the π-system above and below the plane of the chromophore (axial H-bonds) are the main drivers of inhomogeneous spectral broadening. acs.org

Computational studies on the related Oxazine 750 dye in aqueous solution show that considering H-bonded interactions with water molecules leads to a redshift of the entire spectrum by approximately 15 nm. rusjbpc.ru This is explained by a strengthening of the hydrogen bonds with water molecules upon excitation of the dye. rusjbpc.rudntb.gov.ua The reorganization of the solvation shell, along with excited-state intermolecular proton-transfer, can occur on a timescale of less than 30 picoseconds. researchgate.net The energy associated with this solvent reorganization can be quantified; for cresyl violet in methanol, the high-frequency reorganization energy (related to chromophore vibrations) is consistently around 0.05 eV. acs.org

The rotational motion of a dye molecule in solution provides information about the size and shape of the molecule and its specific interactions with the solvent. This motion is often studied by measuring the decay of fluorescence anisotropy over time. For this compound in ethanol, the rotational reorientation time has been measured to be 358 ± 40 picoseconds. uni-regensburg.de

The rotational dynamics of oxazine dyes are highly dependent on the solvent environment. Studies on other oxazine dyes, such as Oxazine 720, in binary aqueous mixtures demonstrate complex behavior. In mixtures where viscosity peaks at a certain composition, the rotational reorientation times can show a dual-valued profile when plotted against viscosity, indicating that the microscopic friction experienced by the dye is not simply related to the bulk viscosity of the solution. researchgate.net For instance, in N,N-dimethylformamide–water mixtures, the rotational reorientation times for Oxazine 720 are higher in the organic solvent-rich region compared to the water-rich region at the same bulk viscosity. researchgate.net This highlights the role of specific solute-solvent interactions, such as hydrogen bonding, in governing the rotational dynamics. researchgate.net

Vibronic Spectroscopy and Light-Matter Interactions

Vibronic spectroscopy investigates the coupling between electronic transitions and molecular vibrations. This coupling gives rise to the characteristic shapes of absorption and emission spectra, often revealing a series of peaks or shoulders corresponding to different vibrational levels.

The absorption spectra of oxazine dyes are not simple, single peaks but often exhibit a distinct shoulder on the high-energy (short-wavelength) side of the main absorption maximum. acs.orgrusjbpc.ru This shoulder is attributed to a vibronic transition, specifically the transition from the ground vibrational level of the ground electronic state to the first excited vibrational level of the first excited electronic state (a 0-1 transition). acs.orgrusjbpc.ru The main peak corresponds to the 0-0 transition.

For cresyl violet in methanol, the main absorption peak is at 2.09 eV, with a vibronic shoulder at 2.25 eV. acs.org The vibrations involved in these transitions for oxazine dyes are typically low-frequency and correspond to large-scale molecular movements, such as skeletal deformations. nih.govrusjbpc.ru Two-dimensional electronic spectroscopy has identified a prominent vibrational mode at 585 cm⁻¹ in the ground and excited states of cresyl violet, with another mode at 338 cm⁻¹, assigned to a skeletal deformation, being particularly intense in the excited-state absorption region. nih.gov The intensity of these low-frequency vibrations can increase upon solvation, especially in the excited state. rusjbpc.ru

Computational chemistry provides powerful tools for modeling and interpreting vibronic spectra. By combining quantum mechanical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) with models for solvent effects, researchers can simulate absorption and emission spectra with high accuracy. acs.orgrusjbpc.ru

One successful approach involves using a specific functional, MN12SX, with a basis set like 6-31++G(d,p) and the SMD solvation model, which has been shown to accurately reproduce both the main peak and the short-wavelength shoulder of Oxazine 750's absorption spectrum in water. rusjbpc.rudntb.gov.ua A vibronic model can then be applied to calculate the corresponding emission spectrum. rusjbpc.ru

More advanced methods couple quantum mechanics with molecular mechanics (QM/MM) in the context of molecular dynamics (MD) simulations. acs.org This trajectory-based approach simulates the motion of the dye and surrounding solvent molecules over time. By calculating the electronic excitation energies at numerous points along the trajectory, one can compute the energy-gap correlation function. acs.org This function reveals how vibrational modes couple to the electronic excitation and can be used to simulate the full absorption spectrum, capturing both the vibronic structure and the inhomogeneous broadening caused by the dynamic solvent environment on an equal footing. acs.org General time-dependent theoretical approaches have also been developed to compute vibrationally resolved spectra that include complex effects like the mixing of vibrational modes upon electronic excitation (Dushinsky effect) and intensity borrowing from other electronic states (Herzberg-Teller effect). nih.gov

Table 2: Key Vibrational Modes of Cresyl Violet (Oxazine 9) Identified by Spectroscopy acs.orgnih.gov

| Wavenumber (cm⁻¹) | Assignment/Description | Spectroscopic Region |

| ~850 | C–H in-phase wagging motion | Resonance Raman |

| ~600 | Motion of the center oxazine ring | Resonance Raman |

| 585 | Prominent mode in GSB + SE | 2D Electronic Spectroscopy |

| ~530 | Combination of NH₂ and C–H twisting | Resonance Raman |

| 338 | Skeletal deformation | Excited State Absorption (2DES) |

Analysis of Vibronic Transitions in Absorption and Emission Spectra

Mechanisms of Fluorescence Quenching and Activation

The fluorescence of this compound is highly sensitive to its molecular environment and can be modulated through various quenching and activation pathways. These processes are critical for its application in sensing and imaging.

Intra- and Intermolecular Quenching Processes

The fluorescence emission of this compound can be diminished or "quenched" through both internal and external molecular interactions. Intramolecular quenching processes, inherent to the molecule's structure, can involve conformational changes or vibrations that lead to non-radiative decay of the excited state. Intermolecular quenching occurs when another molecule in the vicinity interacts with the excited this compound, providing a pathway for it to return to the ground state without emitting a photon. The efficiency of these quenching processes is dependent on factors such as solvent polarity, temperature, and the concentration of quenching agents.

Excited-State Proton Transfer and Tautomerization Mechanisms

Excited-state proton transfer (ESPT) is a key photophysical process for this compound. Upon absorption of light and promotion to an excited electronic state, the acidity and basicity of certain functional groups on the molecule can change significantly. This can lead to the transfer of a proton to or from the surrounding solvent or another molecule. ESPT can result in the formation of a tautomer, a structural isomer that differs in the location of a proton. This newly formed tautomer may have distinct spectroscopic properties, including a different fluorescence emission wavelength or a complete lack of fluorescence, providing a mechanism for fluorescence modulation.

Photoinduced Electron Transfer and Resonance Energy Transfer Investigations

Photoinduced electron transfer (PET) is another crucial mechanism influencing the fluorescence of this compound. In a PET process, an electron is transferred from a donor molecule to an acceptor molecule following light excitation. Depending on its molecular design and environment, this compound can act as either the electron donor or acceptor. This transfer of an electron typically leads to a non-fluorescent, charge-separated state, effectively quenching the fluorescence.

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without the emission of a photon. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two molecules. This compound can participate in FRET processes, serving as either an energy donor or acceptor, which is a foundational principle for its use in molecular rulers and biosensors.

Development of Fluorescence Switching Mechanisms

The various quenching and activation mechanisms, including PET and ESPT, can be harnessed to create "fluorescent switches." In these systems, the fluorescence of this compound is turned "on" or "off" in response to a specific stimulus. For example, the binding of a target analyte can disrupt a PET quenching pathway, leading to a significant increase in fluorescence intensity. These switching mechanisms are the basis for the development of highly sensitive and selective fluorescent probes for various ions and biomolecules.

Nonlinear Optical Properties and Their Modulation

Beyond its linear absorption and fluorescence, this compound exhibits nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical data storage.

Second-Order Nonlinear Optical Response Investigations

Second-order NLO responses, such as second-harmonic generation (SHG), occur in materials that lack a center of symmetry. The magnitude of this response is quantified by the first hyperpolarizability (β) of the molecule. Studies on this compound have aimed to characterize its β value and understand how it can be modulated. The molecular structure, including the presence of electron-donating and electron-withdrawing groups, as well as the molecular environment, can significantly influence the second-order NLO properties of the compound.

Modulation of Nonlinear Optical Behavior through Chemical Structure and Environment

The nonlinear optical (NLO) response of this compound and related oxazine dyes is not an intrinsic, immutable property but is significantly influenced by the molecule's immediate chemical environment and subtle structural modifications. The third-order nonlinear optical effects, described by the third-order susceptibility (χ(3)), are particularly sensitive to these factors. ias.ac.in

Environmental Influence:

The solvent environment plays a critical role in modulating the NLO properties of oxazine dyes. Factors such as solvent polarity, hydrogen bonding capabilities, and the potential for molecular aggregation can alter the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). For instance, studies on the related dye Oxazine 720 revealed a significant difference in its nonlinear behavior when dissolved in water compared to organic solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and ethanol. researchgate.net In water, strong aggregative behavior of the dye molecules was observed, leading to a different nonlinear refractive index. researchgate.net The magnitude of the nonlinear refractive index (n₂) for a 0.2 mmol/L solution of Oxazine 720 was found to be on the order of 10⁻⁸ cm²/W in water, whereas in other organic solvents, it was an order of magnitude higher, at 10⁻⁷ cm²/W. researchgate.net

For this compound (Cresyl Violet), the local hydrogen bonding and dielectric environment have been shown to be critical. acs.org The dispersive characteristics of its third-order nonlinear susceptibility have been interpreted using a three-level model that accounts for various relaxation pathways in excited electronic states when the dye is in an ethanol solution. aip.org Theoretical models, such as the polarizable continuum model (PCM), confirm that including solvent effects is crucial for accurately predicting the excitation energies and, by extension, the NLO properties of oxazine dyes. beilstein-journals.orgacs.org These models suggest that the polarizability of the solvent is a primary factor affecting the electronic transition energy. researchgate.net

Chemical Structure Influence:

The inherent chemical structure of the oxazine chromophore is fundamental to its NLO activity. The π-conjugated system of delocalized electrons is the primary source of the optical nonlinearity. researchgate.netcore.ac.uk Modifications to this structure, such as the addition of electron-donating or electron-accepting groups, can be used to tailor the NLO response. Research on oxazine-based molecular switches has demonstrated that the cleavage of a C-O bond, converting the molecule from a closed to an open form, results in a structure with a significantly larger first hyperpolarizability (a measure of second-order NLO activity). acs.org This highlights the profound impact that even a single bond alteration can have on the NLO properties. While this study focused on second-order effects, the underlying principle of structural influence on electron delocalization is directly applicable to the third-order effects observed in this compound.

Table 1: Solvent Effects on the Nonlinear Refractive Index of Oxazine 720

| Solvent | Concentration (mmol/L) | Nonlinear Refractive Index (n₂) (cm²/W) |

|---|---|---|

| Water | 0.2 | ~10⁻⁸ |

| Acetone | 0.2 | ~10⁻⁷ |

| DMSO | 0.2 | ~10⁻⁷ |

| Ethanol | 0.2 | ~10⁻⁷ |

This table is based on data for the related dye Oxazine 720 and illustrates the significant impact of the solvent environment. researchgate.net

Photostability and Degradation Pathways in Optical Environments

The utility of this compound in applications requiring high-intensity light, such as in lasers or advanced microscopy, is ultimately constrained by its photochemical stability. The process of photobleaching, or the irreversible loss of fluorescence, is a key consideration.

The primary mechanism of photodegradation for this compound is photo-oxidation of its chromophore. usna.edu This process is initiated when the dye molecule, after absorbing a photon and entering an excited electronic state, becomes more chemically reactive. psu.edu Repeated excitation-relaxation cycles under illumination increase the probability of the molecule undergoing an oxidative reaction that permanently alters its chemical structure, rendering it non-fluorescent. usna.edu

While in an excited singlet state (S₁), the dye can undergo intersystem crossing to a longer-lived triplet state (T₁). pnas.org This triplet state is often implicated in photodegradation pathways. It can react with molecular oxygen (O₂), which is typically in a triplet ground state, to produce highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can then attack the dye molecule itself or other nearby organic molecules, leading to bleaching. ucf.eduscience.gov The high oxidation potential of oxazine dyes, however, makes them generally more resistant to direct oxidation by molecular oxygen compared to other classes of dyes like rhodamines or cyanines. pnas.org Nevertheless, the sensitization of singlet oxygen remains a critical degradation pathway, especially in oxygen-rich environments.

The stability of this compound is highly dependent on the conditions of illumination. The intensity, duration, and wavelength of the excitation light all play a role in the rate of photobleaching.

Intensity and Duration: Higher light intensities lead to a greater number of excitation-relaxation cycles per unit time, which directly accelerates the rate of photodegradation. usna.edutsijournals.com Experiments on Cresyl Violet perchlorate dispersed in a poly(methyl methacrylate) (PMMA) host showed that it takes several million excitation-relaxation cycles to bleach a single dye molecule at incident intensities on the order of 100 W/cm². usna.edu The decay of the fluorescence signal over time is a direct measure of this photobleaching process. usna.edu

Excitation Wavelength and Higher Excited States: The wavelength of the excitation light can also have a profound effect. While excitation at the main absorption peak is standard, irradiation with higher-energy (shorter wavelength) light, or simultaneous irradiation with multiple wavelengths, can lead to enhanced photobleaching. psu.edu This is because an already excited molecule (in the S₁ state) can absorb another photon, promoting it to a higher excited electronic state (Sₙ). These higher excited states are typically even more reactive and can open up additional, more efficient degradation pathways, severely increasing the probability of photobleaching upon relaxation. psu.edu This effect is particularly pronounced at or near saturation intensities, where a significant population of molecules exists in the excited state at any given moment. psu.edu

Several strategies have been developed to mitigate photodegradation and enhance the operational lifetime of this compound and other organic dyes.

Environmental Control and Matrix Encapsulation: Isolating the dye from reactive species is a primary strategy. Embedding the dye in a rigid solid-state host, such as a PMMA matrix, can improve stability compared to a liquid solution by restricting molecular motion and access to oxygen. usna.edu Further improvements can be made by preparing these matrices in an oxygen-free environment, which has been shown to improve the photostability of other laser dyes by a factor of six. ucf.eduscience.gov

Chemical Additives: The addition of other chemical species to the dye's environment can offer protection.

UV Absorbers: Incorporating UV absorbers, such as 2-(2H-benzotriazol-2-yl)-4-methylphenol, into a dye-doped film can extend the operational lifetime by absorbing damaging high-energy photons before they can excite and degrade the dye.

Singlet Oxygen Quenchers: Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) can quench singlet oxygen, de-exciting it back to its triplet ground state before it can react with the dye molecule. This has been shown to significantly enhance the photostability of dye-doped polymers. acs.org

Molecular and Host Engineering: Modifying the dye molecule or the host matrix offers another avenue for improvement.

Deuteration: Replacing hydrogen atoms on the chromophore with deuterium (B1214612) can lead to increased brightness and photostability. A deuterated oxazine dye was found to be 23% brighter and possess a longer fluorescence lifetime compared to its non-deuterated counterpart. rsc.org

Host Functionalization: Functionalizing the host matrix can create a more protective local environment. For spirooxazine dyes, incorporating aminophenyl groups into a sol-gel matrix was found to increase photostability by a factor of eight, likely by limiting the availability of reactive groups on the pore surface that could participate in degradation reactions. aip.org

Covalent Attachment: Covalently bonding the dye molecule to the host matrix can further enhance stability by rigidly caging the dye and preventing aggregation. ias.ac.in

Table 2: Summary of Photostability Enhancement Strategies

| Strategy | Mechanism | Example |

|---|---|---|

| Matrix Encapsulation | Reduces molecular mobility and oxygen access. | Embedding this compound in PMMA. usna.edu |

| Deoxygenation | Removes molecular oxygen, a key reactant in photo-oxidation. | Preparing dye-doped polymers in an oxygen-free environment. science.gov |

| UV Absorbers | Absorb high-energy photons before they can damage the dye. | 2-(2H-benzotriazol-2-yl)-4-methylphenol. |

| Singlet Oxygen Quenchers | Deactivates reactive singlet oxygen. | 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org |

| Deuteration | Alters vibrational relaxation pathways, reducing non-radiative decay and increasing quantum yield. | Replacing H with D on the oxazine chromophore. rsc.org |

| Host Functionalization | Modifies the chemical environment to be less reactive. | Incorporating aminophenyl groups in a sol-gel matrix. aip.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the distribution of electrons and the energy levels within a molecule, which in turn govern its chemical and photophysical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of oxazine (B8389632) dyes. For the ground state, DFT calculations are employed to optimize the molecular geometry and to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter, as a narrow gap often indicates high chemical reactivity and the potential for charge transfer interactions within the molecule. researchgate.net

For instance, studies on related spirooxazine compounds show that the HOMO can be localized on one part of the molecule while the LUMO is localized on another, which is crucial for understanding photo-induced transformations. nih.gov

To investigate excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT calculations are instrumental in simulating and interpreting UV-Visible absorption spectra. researchgate.net By calculating the energies of vertical excitations from the ground state to various excited states, researchers can predict the absorption maxima (λmax). Studies on a variety of oxazine dyes, such as Nile Blue and Oxazine 750, have benchmarked different functionals (e.g., B3LYP, O3LYP, PBE0, M06-2X, MN12SX) and basis sets (e.g., 6-31G**, 6-31++G(d,p)) to find the best agreement with experimental spectra. researchgate.netrusjbpc.rurusjbpc.ru These calculations can also elucidate the nature of these transitions, for example, by revealing photoinduced charge redistribution that is localized rather than involving a transfer across the entire molecule. rusjbpc.ru

| Functional | Typical Application | Reference |

|---|---|---|

| B3LYP | General purpose for geometry optimization and electronic structure. | researchgate.net |

| O3LYP | Shown to provide good agreement with experimental spectra for Nile Blue. | rusjbpc.ru |

| M06 Family (M06, M06-L, M06-2X) | Broadly applicable functionals used for kinetics and main group thermochemistry. | researchgate.net |

| MN12SX | Found to accurately reproduce the absorption spectrum of Oxazine 750 in aqueous solution. | rusjbpc.ru |

| CAM-B3LYP / ωB97XD | Long-range corrected functionals, suitable for charge-transfer excitations. | researchgate.net |

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-rostock.de This method provides a detailed understanding of charge distribution and intramolecular donor-acceptor interactions. researchgate.netuni-rostock.de

NBO analysis can quantify the Lewis structure character of a molecule. For example, a theoretical study on a novel oxazine compound revealed that its structure was composed of 97.42% Lewis structure and 2.58% non-Lewis structure, with the non-Lewis character arising from delocalization effects. researchgate.net These delocalizations are described as donor-acceptor interactions, where electron density from a filled (donor) NBO is shared with an empty (acceptor) NBO, typically an antibonding orbital. uni-rostock.deresearchgate.net The strength of these interactions can be evaluated using second-order perturbation theory, providing insight into phenomena like hyperconjugation that stabilize the molecule. researchgate.net This analysis is crucial for understanding the pathways of intramolecular charge transfer, which fundamentally influences the molecule's photophysical and nonlinear optical properties. researchgate.netresearchgate.net

| NBO Output | Description | Reference |

|---|---|---|

| Natural Atomic Charges | Provides a more chemically intuitive picture of the charge distribution on each atom compared to other methods. | uni-rostock.de |

| Lewis/Non-Lewis Character | Quantifies the percentage of the total electron density that can be described by a classical Lewis structure. | researchgate.net |

| Donor-Acceptor Interactions | Identifies and quantifies the energy of delocalizations from filled (donor) orbitals to empty (acceptor) orbitals. | uni-rostock.deresearchgate.net |

| Hybridization | Describes the composition of the natural hybrid orbitals (NHOs) that form the chemical bonds. | researchgate.net |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a solute like Oxazine 9 perchlorate (B79767) interacts with its environment. aip.orgcsic.es

The properties of a dye are often highly sensitive to the solvent. MD simulations can model the explicit arrangement of solvent molecules around the solute, forming what is known as the solvation shell. nih.gov The dynamics of this shell, including the exchange of solvent molecules and their orientation, can be tracked over time.

For polar, protic solvents like water or alcohols, hydrogen bonding is a critical interaction. Computational studies on related oxazine dyes have incorporated solvent effects using both implicit continuum models (like CPCM, IEFPCM, or SMD) and explicit solvent molecules. researchgate.netrusjbpc.ru A study on Oxazine 750 demonstrated that explicitly including three hydrogen-bonded water molecules in the calculation led to a predictable redshift of about 15 nm in the absorption spectrum. rusjbpc.ru The calculations also showed that these hydrogen bonds strengthen upon photoexcitation, which helps to explain the observed bathochromic shift. rusjbpc.ru Such simulations are vital for understanding how solvent interactions modulate the energy levels of the dye.

The oxazine ring system, as a six-membered heterocycle, can potentially adopt several non-planar conformations, such as chair, boat, or twist forms. researchgate.net MD simulations are an effective tool for exploring the conformational landscape of a molecule in different media. By running simulations in various modeled solvents, from nonpolar to polar, researchers can observe how the solvent environment influences the flexibility of the molecule and the relative stability of its different conformers. This is important because the conformation of the dye can impact its photophysical properties, including its ability to absorb and emit light.

Solvation Shell Dynamics and Hydrogen Bonding Effects

Prediction and Elucidation of Photophysical Properties

A primary goal of theoretical studies on dyes like Oxazine 9 perchlorate is to predict and explain their photophysical properties. The computational methods described above provide a direct line to these properties.

TD-DFT calculations are the cornerstone for predicting electronic absorption and emission spectra. rusjbpc.ru By calculating the energies and oscillator strengths of electronic transitions, these methods can reproduce experimental absorption spectra with high accuracy, including identifying which transitions are responsible for specific spectral features, such as shoulders on the main absorption band. rusjbpc.rurusjbpc.ru

Furthermore, computational models can explain the efficiency of fluorescence. The fluorescence quantum yield is determined by the competition between radiative decay (emitting a photon) and non-radiative decay pathways. Theoretical calculations can probe these non-radiative processes. For example, studies on related dyes have shown that deactivation via high-frequency molecular vibrations is a key factor in reducing fluorescence efficiency, an effect that can be explored computationally by modeling the impact of deuteration. researchgate.net The analysis of the transition dipole moment can also provide insight into the radiative decay rate. researchgate.net

| Photophysical Property | Primary Computational Method | Information Gained | Reference |

|---|---|---|---|

| Absorption Spectrum (λmax) | TD-DFT | Predicts transition energies and intensities corresponding to absorption peaks. | researchgate.netrusjbpc.ru |

| Emission Spectrum (Fluorescence) | TD-DFT (on excited state geometry) | Predicts the energy of emitted photons from the first excited state. | rusjbpc.ru |

| Quantum Yield | DFT / TD-DFT | Elucidates competing radiative and non-radiative decay pathways. | researchgate.net |

| Solvatochromism | TD-DFT with Solvation Models (PCM/MD) | Predicts how absorption/emission spectra shift in different solvents. | researchgate.netrusjbpc.ru |

Computational Modeling of Absorption and Emission Spectra

Computational Design and Structure-Property Relationships

Computational chemistry provides a framework for understanding how a molecule's structure dictates its properties, a concept known as structure-property relationships. This knowledge is instrumental in the rational design of new molecules with specific, optimized functions. mdpi.comoiccpress.com

Computational methods, particularly TD-DFT, have become indispensable for the rational design of oxazine derivatives. nih.gov By simulating how structural modifications will affect optical properties, researchers can pre-screen candidates and guide synthetic efforts toward molecules with desired characteristics.

Key applications of this design approach include:

Photoredox Catalysts: TD-DFT modeling has guided the design of N-aryl and core-modified phenoxazines to create organic photoredox catalysts that absorb visible light and have excited-state reduction potentials comparable to those of transition metal catalysts. nih.gov

Nonlinear Optical (NLO) Switches: A combined theoretical and experimental approach has established design guidelines to enhance the NLO properties of oxazine-based molecular switches. acs.org

Optoelectronic Materials: A fundamental understanding of structure-property relationships is crucial for designing luminescent polybenzoxazines and other materials with tunable photophysical properties for optoelectronic applications. researchgate.net

The ultimate goal is to leverage computational tools to facilitate the design and optimization of oxazine derivatives for specific functions, from biological imaging to advanced materials. ontosight.ai

The correlation between molecular structure and the resulting properties is a central theme in the study of oxazines. Computational studies have been pivotal in elucidating these connections. mdpi.com

Significant findings include:

Steric and Electronic Effects: In a study of spiro[indolineoxazine] derivatives, the substituent at the 2'-position of the oxazine ring was found to be critical in determining the photoproducts, a phenomenon attributed to steric hindrance. rsc.org Other substituents were shown to influence the system primarily through electronic effects. rsc.org

Tuning Redox Properties: For phenoxazine (B87303) derivatives, modifying the core with electron-donating or electron-withdrawing groups has been used to systematically alter triplet energies, excited-state reduction potentials, and ground-state oxidation potentials. nih.gov

Reactivity and Stability: DFT studies have been employed to investigate and rank the reactivity and stability of different synthesized oxazine derivatives based on their molecular structure. researchgate.net

Targeted Functionality: The structure-function relationship of Oxazine-4 was investigated by making fine-tuned terminal alkylamino modifications to optimize its photophysical and physicochemical properties for nerve-specific imaging. spiedigitallibrary.org

Rational Design of Oxazine Derivatives for Specific Optical Functions

Mechanistic Insights from Computational Spectroscopy

Computational spectroscopy provides a window into the dynamic processes and reaction mechanisms that molecules undergo upon light absorption. These theoretical insights are often difficult or impossible to obtain through experimental means alone.

For oxazine derivatives, computational studies have revealed key mechanistic details:

Photoinduced Ring Opening: In a study of a photochromic oxazine, computational analysis suggested that the photoinduced opening of the oxazine ring proceeds along the potential-energy surface of the first triplet excited state. acs.org The process was detailed as an initial excitation to a singlet state, followed by relaxation to the triplet state where the ring opening occurs. acs.org

Cycloaddition Mechanisms: The molecular mechanism of [3+2] cycloaddition reactions to form related heterocyclic structures has been explored using Molecular Electron Density Theory (MEDT). mdpi.com For other cycloadditions, like the hetero-Diels-Alder reaction, DFT calculations are essential to explore the mechanism, as it cannot be assumed to be a simple one-step process and may involve zwitterionic or biradical intermediates. mdpi.com

Vibronic Transitions: Computational analysis of Oxazine 750 theoretically confirmed the hypothesis that a shoulder observed in its experimental absorption spectrum is of vibronic origin, arising from specific molecular vibrations. researchgate.net

These examples demonstrate the power of computational spectroscopy to go beyond static properties and provide a detailed, mechanistic understanding of the behavior of oxazine compounds.

Applications in Advanced Materials and Photonics Research

Oxazine (B8389632) 9 Perchlorate (B79767) as a Laser Dye

Oxazine 9 perchlorate, also known as Cresyl Violet Perchlorate, is a cationic dye belonging to the oxazine family. It is recognized for its utility as a laser dye, particularly in the red and near-infrared regions of the spectrum. mdpi.compsu.edu

Role in Tunable Laser Systems (e.g., Dye Lasers, Ring Dye Lasers)

This compound is employed as the active medium in tunable laser systems, which allow for the continuous variation of the output wavelength. This tunability is a crucial feature for various scientific and technological applications. The broad fluorescence spectrum of this compound enables its use in dye lasers, where the dye solution is excited by a pump source, such as a flashlamp or another laser, to produce coherent light. lu.seoptica.org

In more sophisticated setups like ring dye lasers, this compound contributes to generating single-frequency, tunable picosecond pulses in the near-infrared region. rusjbpc.rugen-opt.comdntb.gov.ua These systems are valuable for high-resolution spectroscopy and other applications requiring precise wavelength control and short pulse durations. The performance of dye lasers utilizing this compound can be optimized by adjusting parameters such as the dye concentration and the pump laser characteristics. optica.org

Performance Characteristics in Various Lasing Media (e.g., Solution, Solid-State)

The lasing performance of this compound is influenced by the surrounding medium. In liquid solutions, solvents play a significant role. For instance, the fluorescence efficiency of some oxazine dyes can be lower in ethanol (B145695) compared to solvents like dichloromethane (B109758) or 1,2-dichlorobenzene (B45396) due to processes like internal conversion. nih.govnist.gov The choice of solvent can also affect the tuning range and output power of the laser.

There is growing interest in solid-state dye lasers, where the dye is incorporated into a solid host material such as a polymer or a xerogel matrix. psu.eduresearchgate.net These solid-state systems offer advantages over liquid dye lasers, including compactness, manageability, and lack of toxicity. psu.edu Research has shown that the specific output laser energy of Oxazine 9 can be significantly higher in a silica (B1680970) xerogel matrix compared to a methanol (B129727) solution. researchgate.net The host material can influence the photophysical properties of the dye, and aggregation of dye molecules within the host can impact the laser's performance. psu.edu

| Dye | Lasing Medium | Pump Source | Wavelength Range (nm) | Peak Wavelength (nm) | Reference |

| Oxazine 1 perchlorate | Methylene chloride | Ruby Laser | - | 6855 | optica.org |

| Oxazine 1 perchlorate | Dichloro benzene | Ruby Laser | - | 6810 | optica.org |

| Oxazine 1 perchlorate | DMSO | Ruby Laser | - | 6950 | optica.org |

| Oxazine 9 (Cresyl Violet) | Methanol | - | - | 643 | researchgate.net |

| Oxazine 9 (Cresyl Violet) | Silica Xerogel Matrix | - | - | 651 | researchgate.net |

| Oxazine 170 perchlorate | Ethanol | - | - | 638 | semanticscholar.org |

Development of Polymeric Optical Fiber Amplifiers and Light Sources

This compound is a valuable dopant in the fabrication of polymeric optical fibers (POFs) for applications as amplifiers and light sources. sigmaaldrich.comsigmaaldrich.comresearchgate.net These dye-doped POFs can amplify optical signals at specific wavelengths, making them useful for telecommunication systems and the construction of novel light sources. researchgate.netresearchgate.net The high fluorescence efficiency and absorption cross-section of oxazine dyes make them suitable for this purpose. researchgate.net

In a poly(methyl methacrylate) (PMMA) optical fiber doped with Oxazine 170 perchlorate (a related oxazine dye), researchers have numerically simulated the optical gain. researchgate.net The study showed that the gain is dependent on the dye concentration and the pump power. researchgate.net The incorporation of these dyes into POFs allows for the development of compact and flexible optical amplifiers and light sources. researchgate.netgoogle.com

Integration into Optical Sensing Platforms

The optical properties of this compound make it a useful component in the development of various optical sensors. Its fluorescence characteristics can be modulated by the presence of specific chemical species or changes in the local environment, such as pH.

Development of Ratiometric Photochemical pH Sensors

This compound has been integrated into ratiometric photochemical pH sensors. chemsrc.commedchemexpress.comglpbio.com In one approach, it is combined with semiconductor nanomaterials like CdSe/ZnS quantum dots (QDs). chemsrc.commedchemexpress.comglpbio.comresearchgate.net These sensors can operate based on fluorescence resonance energy transfer (FRET) between the QDs (as the donor) and the oxazine dye (as the acceptor). researchgate.net

In such a system, the fluorescence intensity of the QDs and the oxazine dye change in opposite directions with varying pH. researchgate.net By taking the ratio of the two emission intensities, a more robust and reliable measurement can be obtained, as it minimizes the effects of fluctuations in the excitation source intensity. researchgate.net These ratiometric pH sensors have demonstrated a wide detection range and good linearity, showing potential for applications in environmental monitoring and biochemistry. researchgate.netresearchgate.net

Fiber-Optic Sensors for Chemical Species Detection (e.g., Ammonia)

This compound has been utilized in the fabrication of fiber-optic sensors for the detection of chemical species, notably ammonia (B1221849). mdpi.comcore.ac.ukuad.ac.id These sensors often work by immobilizing the dye onto the surface of an optical fiber, sometimes after modifying the fiber by removing a portion of the cladding. uad.ac.idmdpi.com

The presence of ammonia causes a change in the optical properties of the dye, which can be detected as a change in the light transmitted through the fiber. mdpi.com The interaction with ammonia can affect the evanescent field of the light propagating in the fiber. mdpi.com Researchers have developed both transmission-based and reflection-based sensor probes using Oxazine 170 perchlorate for ammonia detection in water, with applications in areas like aquaculture. mdpi.com These sensors have shown high sensitivity and the ability to detect low concentrations of ammonia. mdpi.com

| Sensor Type | Sensing Material | Detection Limit | Response Time | Recovery Time | Reference |

| Tapered optical fiber | (PAH/TSPP)5 film | ~2 ppm | < 100 sec | 240 sec | core.ac.uk |

| Uncladed POF | Oxazine 170 perchlorate | 1.4 ppm | - | - | mdpi.com |

Fluorescence Resonance Energy Transfer (FRET)-Based Sensor Architectures

This compound and its derivatives are integral components in the development of sophisticated sensor architectures that rely on Fluorescence Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules. In these systems, an oxazine dye can act as the acceptor, while a quantum dot or another fluorophore serves as the donor.

A notable application is in the creation of ratiometric photochemical pH sensors. In one such sensor, CdSe/ZnS quantum dots (QDs) function as the donor and Oxazine 170 perchlorate (O170) acts as the acceptor. researchgate.netacs.org The sensor operates on the principle of dipole-dipole interaction between the QDs and O170. researchgate.netacs.org As the pH of the solution changes, the fluorescence intensity of the QDs at 575 nm and O170 at 655 nm are modulated. researchgate.net Specifically, the QD fluorescence decreases with increasing pH, while the O170 fluorescence increases. researchgate.net The ratio of these two intensities provides a linear and reliable measurement of the pH value over a broad range, from 1.6 to 13.2. researchgate.net This ratiometric approach is advantageous as it mitigates fluctuations from the excitation source and the optical properties of the transmission medium. researchgate.net The FRET efficiency in such systems has been found to be very close to theoretical values, underscoring the viability of this design. researchgate.netacs.org

The following table summarizes the key components and performance of a FRET-based pH sensor using an oxazine derivative:

| Component | Role | Wavelength (nm) | Response to Increasing pH |

| CdSe/ZnS Quantum Dots | Donor | 575 | Decrease in Fluorescence Intensity |

| Oxazine 170 perchlorate | Acceptor | 655 | Increase in Fluorescence Intensity |

| pH Range | 1.6 - 13.2 | ||

| FRET Efficiency | Close to theoretical value |

Enhanced Sensitivity through Adsorption on Fiber Surfaces

The sensitivity of spectroscopic measurements using oxazine dyes can be significantly enhanced by exploiting their adsorption onto the inner surfaces of microstructured optical fibers (MOFs). This phenomenon has been observed with cationic dyes like Oxazine 725 perchlorate in aqueous solutions. When these solutions fill a pure-silica MOF, the absorption signals are much stronger than those observed in standard bulk measurements with cuvettes. optica.org

This enhancement is attributed to the adsorption of the cationic dye molecules onto the negatively charged inner walls of the silica fiber. optica.org This effect is specific to cationic dyes and is not observed with anionic dyes. optica.org The adsorption effectively concentrates the dye molecules at the surface where the light interacts most strongly, leading to a significant increase in the absorption signal. This allows for the detection of molecules at very low concentrations. For instance, the detection of Oxazine 725 perchlorate at a concentration as low as 1 nM has been demonstrated using this method. optica.org Shortening the fiber can lead to the disappearance of the dye's absorption band, confirming that the signal originates from the adsorbed molecules on the fiber's inner surface. optica.org

This technique has also been applied in the development of low-cost fiber optic probes for detecting ammonia. researchgate.net In these sensors, a layer of Oxazine 170 perchlorate is deposited on an unclad polymer optical fiber (POF). researchgate.net The interaction between the oxazine dye and ammonia dissolved in water leads to a detectable change in the optical properties of the fiber, enabling the detection of ammonia at concentrations as low as 100 ppb. researchgate.net

Research on Fluorescence Imaging Probes

Investigations into Nerve-Specific Fluorophore Mechanisms

Oxazine derivatives, such as Oxazine 4 perchlorate (O4P) and this compound, are being actively investigated for their potential as nerve-specific fluorophores in fluorescence-guided surgery. optica.orggoogle.comnih.gov These small, lipophilic molecules have shown the ability to cross the blood-nerve barrier and accumulate in nerve tissue, providing a distinct fluorescent signal that can help surgeons visualize and avoid damaging nerves during procedures. ohsu.edunih.gov

Research has focused on understanding the molecular target and binding mechanism of these dyes to enhance their specificity and develop near-infrared (NIR) probes for deeper tissue penetration. nih.gov While in vivo studies have demonstrated the high nerve specificity of O4P, replicating this specificity in ex vivo tissue sections has proven challenging, hindering the study of its molecular mechanism. nih.gov Investigations have shown that while nerve-specific fluorescence is retained after resection and fixation of in vivo stained tissue, the signal is lost during the sectioning and mounting process for microscopy. nih.gov

The development of nerve-specific fluorophores like the oxazine family is a significant step toward improving surgical outcomes by providing real-time, high-contrast imaging of nerve tissues. optica.org

Methodologies for Studying Protein Structure and Dynamics via Fluorescence Spectroscopy

Fluorescence spectroscopy, utilizing dyes like this compound, is a powerful tool for investigating the intricate world of protein structure and dynamics. The interaction of these fluorophores with proteins at a molecular level provides insights into complex biological processes. By observing changes in the fluorescence properties of the dye upon binding to a protein, researchers can deduce information about the protein's conformation, folding, and interactions with other molecules.

Advanced techniques such as single-protein fluorescence spectroscopy at cryogenic temperatures have been developed to study the relationship between a protein's structural dynamics and its biological functions. aps.org While overcoming technical challenges like chromatic aberration and optical background, these methods allow for the distinction between different metastable conformations of a single protein molecule. aps.org Such detailed analysis is crucial for a fundamental understanding of protein function and for the development of new therapeutic strategies.

Development of Reactive Oxygen/Nitrogen Species (ROS/RNS) Sensors

Oxazine-based fluorogenic sensors have been designed to monitor the in vivo generation of reactive oxygen and nitrogen species (ROS/RNS), such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻). nih.gov These reactive species are implicated in the pathogenesis of numerous inflammatory diseases. nih.gov

One such sensor consists of a biocompatible nanoparticle coated with hundreds of quenched oxazine fluorophores. nih.gov In the presence of HOCl or ONOO⁻, the oxazine dye is released from the nanoparticle, leading to a significant increase in its fluorescence. nih.gov This "turn-on" mechanism allows for the sensitive and specific detection of these ROS/RNS. The sensor has demonstrated stability against other oxidants like hydrogen peroxide and superoxide. nih.gov

The following table details the specificity of an oxazine-based ROS/RNS sensor:

| Oxidant Species | Oxazine Release (Fluorescence Activation) |

| Hypochlorous acid (HOCl) | Yes |

| Peroxynitrite (ONOO⁻) | Yes |

| Hydroxyl radical | No |

| Hydrogen peroxide | No |

| Superoxide | No |

This technology has been used to map areas of HOCl and ONOO⁻ production in biological models, such as in injured myocardial tissue, highlighting its potential as a prognostic indicator in conditions involving inflammation. nih.gov Furthermore, ratiometric optical dual gas sensors have been developed using Oxazine 170 perchlorate as a reference signal for the simultaneous detection of nitric oxide and oxygen. rsc.org

Imaging Mechanisms in Biological Model Systems (Excluding Clinical Studies)

The application of oxazine-based fluorescent probes extends to imaging various biological processes in model systems. For instance, an oxazine-conjugated nanoparticle sensor has been used to monitor ROS/RNS generation in mouse hearts following myocardial infarction. nih.gov Through fluorescence reflectance imaging and microscopic fluorescence imaging, researchers were able to visualize the release of the oxazine probe in neutrophil-rich ischemic areas. nih.gov

In another application, a ratiometric photochemical pH sensor utilizing Oxazine 170 perchlorate and CdSe/ZnS quantum dots was developed. researchgate.netacs.org This sensor, which can be coated on an optical fiber, has demonstrated potential for remote monitoring in confined spaces and for applications in marine monitoring and environmental protection. researchgate.netacs.org The principle of FRET allows for a linear and sensitive response to pH changes. researchgate.netacs.org The development of such sensors provides a novel photonic-sensing method for emergency analysis and environmental science. researchgate.netacs.org

Application in Advanced Optical Materials

The unique photophysical characteristics of this compound and its derivatives make them valuable components in the development of advanced optical materials. Their strong absorption and emission in the visible and near-infrared regions, coupled with their responsiveness to external stimuli, have led to significant research in photonics and materials science.

Doping of Polymer Matrices (e.g., PMMA) for Luminescent Materials

The incorporation of oxazine dyes into transparent polymer matrices is a widely used technique for creating solid-state luminescent materials, such as active optical fibers and light-emitting devices. mdpi.comresearchgate.net Poly(methyl methacrylate) (PMMA) is a common host material due to its excellent optical transparency, processability, and compatibility with organic dyes. sigmaaldrich.cnresearchgate.net The process often involves a solvent-free technique that preserves the high fluorescence efficiency of the dye. mdpi.com

Research on Oxazine 170 perchlorate, a closely related oxazine dye, doped into PMMA has demonstrated the fabrication of brightly fluorescent polymeric optical fibers. mdpi.comresearchgate.net When excited with a 532 nm laser, these fibers exhibit intense fluorescence. mdpi.com The spectroscopic properties of these doped materials are a key area of investigation. For instance, Oxazine 170 perchlorate in ethanol shows a main absorption band at 621 nm and an emission peak at 648 nm. mdpi.com When doped into a PMMA fiber, significant changes in the fluorescence spectrum can be observed as the signal propagates along the fiber. mdpi.comresearchgate.net These changes include a red shift of the maximum emission wavelength (λmax) and an increase in the Full Width at Half Maximum (FWHM), which are attributed to the reabsorption of the luminescence signal within the fiber, especially in regions where the absorption and emission spectra of the dye overlap significantly. mdpi.comresearchgate.net

Studies have also explored energy transfer mechanisms in polymer matrices. For example, the energy transfer between a donor dye like Rhodamine 6G and an acceptor dye like Oxazine 9 has been investigated in modified PMMA (MPMMA). sensorsportal.com The presence of the donor dye was found to enhance the fluorescence intensity of the acceptor (Oxazine 9). sensorsportal.com This demonstrates that co-doping can be a viable strategy to improve the performance of these materials. sensorsportal.com The photostability of oxazine dyes within PMMA matrices has also been a subject of study for applications like luminescent solar concentrators. researchgate.net

| Property | Observation in Oxazine-Doped PMMA | Reference |

|---|---|---|

| Host Material | Poly(methyl methacrylate) (PMMA) | mdpi.comsigmaaldrich.cnresearchgate.net |

| Dopant Example | Oxazine 170 Perchlorate | mdpi.comsigmaaldrich.cn |

| Excitation Wavelength | 532 nm laser excitation results in bright fluorescence. | mdpi.com |

| Spectral Shift | A red shift in the maximum fluorescence wavelength (λmax) is observed with increasing fiber length. An average slope of 4.6 nm/cm has been recorded. | mdpi.comresearchgate.net |

| Spectral Broadening | The Full Width at Half Maximum (FWHM) of the fluorescence spectrum increases with fiber length, with a reported slope of 6.7 nm/cm. | mdpi.comresearchgate.net |

| Energy Transfer | Fluorescence intensity of Oxazine 9 (acceptor) is improved by the presence of Rhodamine 6G (donor) in a PMMA matrix. | sensorsportal.com |

Photochromic and Halochromic Oxazine Systems for Optical Switching

Oxazine derivatives are a class of leuco dyes that can exist in at least two forms, one of which is colorless. wikipedia.org This switching ability is central to their application in optical switching technologies and is primarily driven by photochromism and halochromism. wikipedia.orgrsc.org

Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. wikipedia.orgrsc.org In many oxazine systems, the molecule exists in a colorless, ring-closed spiro form. wikipedia.orgrsc.org Upon irradiation with UV light, the C-O bond in the oxazine ring cleaves, leading to a ring-opened, planar, colored isomer (often a merocyanine (B1260669) form). wikipedia.orgrsc.org This structural change creates an extended conjugated π-system, which results in a significant shift in the absorption spectrum to longer wavelengths (bathochromic shift) and can activate fluorescence. rsc.org This process is reversible; the open form can revert to the closed form thermally or by irradiation with visible light. researchgate.net These photochromic systems can be switched for hundreds of cycles without significant degradation, demonstrating excellent fatigue resistance. rsc.org

Halochromism refers to a color change resulting from a change in pH. wikipedia.orgacs.org The ring-opening of the oxazine heterocycle can also be triggered by acidification. rsc.orgacs.org Protonation of the molecule leads to the formation of a colored, fluorescent species, similar to the photo-induced process. rsc.orgacs.org This pH-dependent switching allows for the development of sensors and activatable fluorophores that respond to changes in their chemical environment. acs.org For example, halochromic coumarin-oxazine systems have been covalently attached to polymers to create nanoparticles that fluoresce intensely only at acidic pH, enabling selective imaging of acidic organelles within cancer cells. acs.org

The ability to switch between a non-fluorescent (or weakly fluorescent) "off" state and a highly fluorescent "on" state using either light or pH as a trigger makes oxazines highly desirable for optical switching applications and the development of molecular probes. rsc.org

| Property | Photochromic Switching | Halochromic Switching | Reference |

|---|---|---|---|

| Trigger | Light (typically UV) | pH change (acidification) | wikipedia.orgrsc.org |

| Mechanism | Reversible cleavage of the C-O spiro bond upon photon absorption. | Protonation-induced ring-opening of the oxazine heterocycle. | wikipedia.orgrsc.org |

| Structural Change | Colorless, non-planar spiro form to a colored, planar open form. | Non-fluorescent prefluorophore to a fluorescent fluorophore. | rsc.orgacs.org |

| Optical Effect | Bathochromic shift in absorption and activation of fluorescence. | Activation of intense visible fluorescence. | rsc.orgacs.org |

| Reversibility | Reverts thermally or with visible light; high fatigue resistance. | Reversible with changes in pH. | rsc.orgresearchgate.netacs.org |

| Application Example | Fluorescence modulation for super-resolution imaging. | Intracellular pH sensors for cancer cell detection. | rsc.orgacs.org |

Integration with Semiconductor Nanomaterials (e.g., Quantum Dots)

The integration of oxazine dyes with semiconductor nanomaterials, particularly quantum dots (QDs), has opened new avenues for creating sophisticated sensor systems. acs.orgscribd.com QDs are semiconductor nanocrystals whose unique optical properties, such as size-tunable emission and sharp fluorescence peaks, are governed by quantum confinement effects. nanocotechnologies.comnobelprize.org Their versatile surface chemistry allows them to be combined with other functional molecules, like oxazine dyes, to create hybrid materials. acs.orgnih.gov

A key mechanism exploited in these hybrid systems is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor fluorophore (here, the QD) and an acceptor chromophore (the oxazine dye). acs.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. acs.org

Research has demonstrated the successful preparation of ratiometric photochemical pH sensors by combining CdSe/ZnS QDs with Oxazine 170 perchlorate. acs.orgscribd.com In this system, the QDs act as the energy donor and the oxazine dye functions as the energy acceptor. acs.org The absorption spectrum of the oxazine dye is pH-dependent due to its halochromic properties. acs.orgnih.gov As the pH of the environment changes, the absorption of the oxazine dye is altered, which in turn modulates the efficiency of FRET from the QDs to the dye. acs.orgnih.gov By measuring the ratio of the emission intensities from the QD and the dye, a precise determination of the pH can be made. acs.org This FRET-based sensor, fabricated as a film on an optical fiber, demonstrates the potential of integrating oxazine dyes with semiconductor nanomaterials for advanced sensing applications. acs.org

| Component | Role in Hybrid System | Key Property | Reference |

|---|---|---|---|

| Semiconductor Nanomaterial (e.g., CdSe/ZnS QDs) | Energy Donor | Bright, stable fluorescence; acts as the starting point for the FRET process. | acs.orgnanocotechnologies.com |

| Oxazine Dye (e.g., Oxazine 170 perchlorate) | Energy Acceptor & Sensing Moiety | pH-dependent absorption spectrum (halochromism). | acs.orgnih.gov |

| Interaction Mechanism | Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from the excited QD to the oxazine dye. | acs.org |

| Sensing Principle | Ratiometric Fluorescence | The ratio of QD emission to dye emission changes with pH, allowing for quantitative measurement. | acs.org |

| Application | Photochemical pH Sensor | A sensitive film on an optical fiber for pH measurements. | acs.orgscribd.com |

Advanced Methodologies for Studying Oxazine 9 Perchlorate

Ultrashort Pulse Laser Spectroscopy Techniques

Ultrashort pulse lasers, capable of generating light pulses on the femtosecond (10⁻¹⁵ s) timescale, are indispensable for observing the primary photophysical events that occur immediately after light absorption.